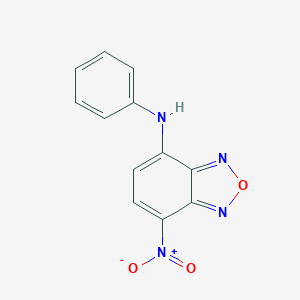

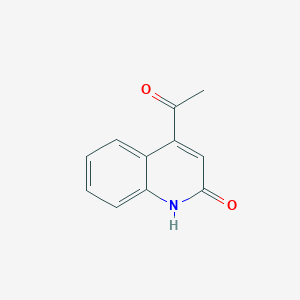

7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

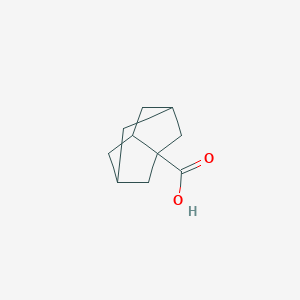

7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the family of quinazolinones. It is also known as PD153035 and is widely used in scientific research as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR).

Mecanismo De Acción

PD153035 inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. PD153035 is highly selective for EGFR and does not inhibit other receptor tyrosine kinases such as HER2, HER3, and c-Met.

Efectos Bioquímicos Y Fisiológicos

PD153035 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It also induces apoptosis (programmed cell death) in cancer cells and inhibits tumor angiogenesis (the formation of new blood vessels that supply nutrients to the tumor). In addition, PD153035 has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making them more susceptible to these treatments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PD153035 is a potent and selective inhibitor of EGFR, making it an ideal tool for studying the role of EGFR in cancer biology. Its high specificity reduces the risk of off-target effects, which can confound experimental results. However, PD153035 has some limitations for lab experiments. It is a small molecule that can diffuse across cell membranes, making it difficult to control its concentration in cells. In addition, PD153035 has a short half-life and is rapidly metabolized in vivo, making it unsuitable for long-term experiments.

Direcciones Futuras

PD153035 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. In addition, PD153035 can be used as a tool to study the role of EGFR in other physiological and pathological processes, such as wound healing, inflammation, and neurodegenerative diseases.

Métodos De Síntesis

The synthesis of 7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-chloro-3-formyl quinazoline with N,N-dimethyl-1,2-ethanediamine and 2-isopropylthioethanol in the presence of a base. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone is widely used in scientific research as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, survival, and differentiation. Aberrant activation of EGFR is associated with various types of cancer, including lung, breast, and colon cancer. PD153035 has been shown to inhibit EGFR tyrosine kinase activity and suppress tumor growth in vitro and in vivo.

Propiedades

Número CAS |

15589-23-8 |

|---|---|

Nombre del producto |

7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone |

Fórmula molecular |

C19H20ClN3OS |

Peso molecular |

373.9 g/mol |

Nombre IUPAC |

7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one |

InChI |

InChI=1S/C19H20ClN3OS/c1-13(12-22(2)3)25-19-21-17-11-14(20)9-10-16(17)18(24)23(19)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |

Clave InChI |

BYYFDPICODWISQ-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |

SMILES canónico |

CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |

Sinónimos |

7-Chloro-2-[[2-(dimethylamino)-1-methylethyl]thio]-3-phenylquinazolin-4(3H)-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

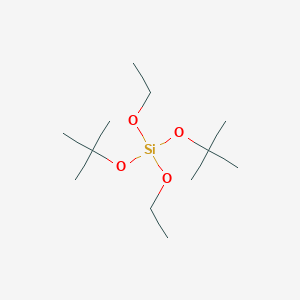

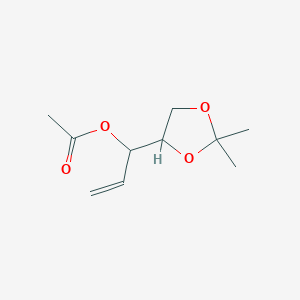

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

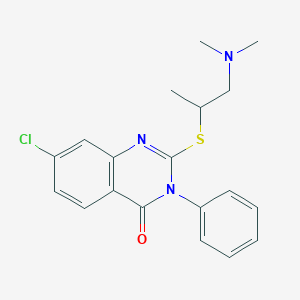

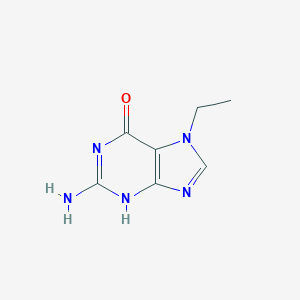

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)

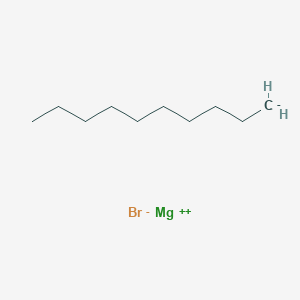

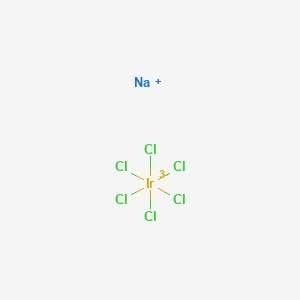

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)